1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one
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Overview
Description
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a piperazine ring, and a diphenylpropanone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Piperazine Ring: The thiazole derivative is then reacted with a piperazine derivative in the presence of a suitable base, such as potassium carbonate, to form the piperazine-thiazole intermediate.
Formation of the Diphenylpropanone Moiety: The final step involves the reaction of the piperazine-thiazole intermediate with a diphenylpropanone derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(2-Methylthiazol-4-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one
- 1-(4-(4-Methylthiazol-2-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one
- 1-(4-(4-Ethylthiazol-2-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one
Uniqueness
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one is unique due to the presence of the cyclopropyl group in the thiazole ring, which can impart distinct steric and electronic properties
Properties
IUPAC Name |
1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-3,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3OS/c30-26(17-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21)29-15-13-28(14-16-29)18-25-27-24(19-31-25)22-11-12-22/h1-10,19,22-23H,11-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEHKZNJIOWXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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